molecular formula C23H27N3O2 B7498002 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide

Cat. No. B7498002
M. Wt: 377.5 g/mol
InChI Key: ZQQCBTANFKBIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide, also known as AB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has gained popularity among the scientific community for its potential use in medical research.

Mechanism of Action

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide interacts with the CB1 and CB2 receptors in the brain and peripheral nervous system. It has a high binding affinity for these receptors, leading to a range of effects on the central nervous system. 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has been found to have both agonist and antagonist effects on the CB1 and CB2 receptors, leading to a range of effects on the body.
Biochemical and Physiological Effects:
1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has been found to have a range of biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects. It has also been found to affect memory, anxiety, and addiction. 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has been found to have both acute and chronic effects on the body, depending on the dose and duration of exposure.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, making it useful for studying the cannabinoid receptor system. It is also stable and easy to synthesize, making it a cost-effective option for researchers. However, 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has some limitations for lab experiments. It has a short half-life, making it difficult to study the long-term effects of exposure. It also has a narrow therapeutic window, meaning that small changes in dose can have significant effects on the body.

Future Directions

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has several potential future directions for scientific research. It could be used to develop new treatments for conditions such as chronic pain, epilepsy, and cancer. It could also be used to study the interactions between synthetic cannabinoids and the cannabinoid receptor system. Additionally, 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide could be used to develop new diagnostic tools for conditions such as Alzheimer's disease and Parkinson's disease. Overall, 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has significant potential for use in scientific research and could lead to new treatments and diagnostic tools for a range of conditions.

Synthesis Methods

The synthesis of 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide involves the reaction of 5F-AB-PINACA with 1-benzylpiperidin-4-amine in the presence of acetic anhydride and a catalyst. The resulting product is purified through chromatography and recrystallization to obtain the final product. This method has been optimized to produce high yields of 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide with high purity.

Scientific Research Applications

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has been used in scientific research to study the cannabinoid receptor system and its interactions with synthetic cannabinoids. It has been found to have high affinity for the CB1 and CB2 receptors, leading to a range of effects on the central nervous system. 1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide has been used to study the effects of synthetic cannabinoids on memory, anxiety, and addiction. It has also been used to develop new treatments for conditions such as chronic pain, epilepsy, and cancer.

properties

IUPAC Name

1-acetyl-N-(1-benzylpiperidin-4-yl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17(27)26-14-9-19-15-20(7-8-22(19)26)23(28)24-21-10-12-25(13-11-21)16-18-5-3-2-4-6-18/h2-8,15,21H,9-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQCBTANFKBIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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